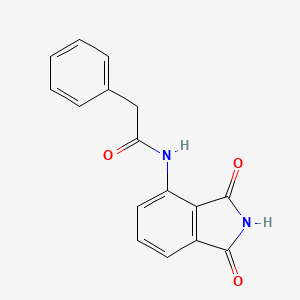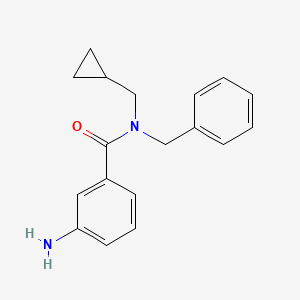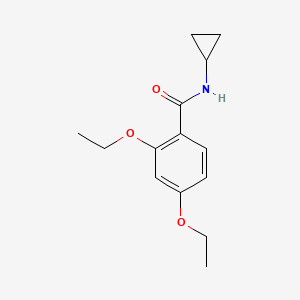![molecular formula C26H23FN2O5S B5260621 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide](/img/structure/B5260621.png)
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of fluorophenyl, hydroxy, trimethylphenyl, and dioxopyrrolidinyl groups, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the fluorophenyl and trimethylphenyl groups through various coupling reactions. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3Z)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
- 4-[(3Z)-2-(4-chlorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-[(3Z)-2-(4-fluorophenyl)-3-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-14-12-15(2)21(16(3)13-14)24(30)22-23(17-4-6-18(27)7-5-17)29(26(32)25(22)31)19-8-10-20(11-9-19)35(28,33)34/h4-13,23,30H,1-3H3,(H2,28,33,34)/b24-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSXFFGNQKYGW-GYHWCHFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F)/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5260545.png)
![1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole](/img/structure/B5260558.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B5260566.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxopiperidine-3-carboxamide](/img/structure/B5260574.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5260576.png)

![3-{2-[(1,1-dimethylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5260587.png)
![4-bromo-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5260594.png)
![2-methyl-5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5260600.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5260606.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5260639.png)
